4-((6-methylpyridazin-3-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

Pain Sodium Channel NaV1.7

4-((6-methylpyridazin-3-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide (CAS 1797593-24-8) is a synthetic piperidine-1-carboxamide featuring a 6-methylpyridazine ether and a naphthalen-1-ylmethyl urea tail. It belongs to a proprietary series of substituted pyridazine-based carboxamides developed as voltage-gated sodium (NaV) channel blockers, with primary therapeutic relevance to pain disorders.

Molecular Formula C22H24N4O2
Molecular Weight 376.46
CAS No. 1797593-24-8
Cat. No. B2463319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6-methylpyridazin-3-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
CAS1797593-24-8
Molecular FormulaC22H24N4O2
Molecular Weight376.46
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H24N4O2/c1-16-9-10-21(25-24-16)28-19-11-13-26(14-12-19)22(27)23-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-10,19H,11-15H2,1H3,(H,23,27)
InChIKeyDOEGGBBBINTKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((6-methylpyridazin-3-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide (CAS 1797593-24-8): Baseline Overview for Procurement Decisions


4-((6-methylpyridazin-3-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide (CAS 1797593-24-8) is a synthetic piperidine-1-carboxamide featuring a 6-methylpyridazine ether and a naphthalen-1-ylmethyl urea tail. It belongs to a proprietary series of substituted pyridazine-based carboxamides developed as voltage-gated sodium (NaV) channel blockers, with primary therapeutic relevance to pain disorders [1]. The molecular formula is C₂₂H₂₄N₄O₂ (MW 376.46), and the compound is currently offered by several chemical vendors as a research-grade tool compound for ion channel pharmacology studies [2]. However, publicly available quantitative pharmacological data specific to this exact compound remain sparse, and its differentiation from close structural analogs relies predominantly on patent disclosure and predictive computational models rather than on published head-to-head experimental comparisons.

Why Generic Substitution Fails for 4-((6-methylpyridazin-3-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide: Core Structural Determinants of Target Engagement


Compounds within the piperidine carboxamide class cannot be treated as interchangeable because subtle modifications to the heterocyclic ether and the urea substituent profoundly alter NaV subtype selectivity, potency, and pharmacokinetics. This specific compound incorporates a 6-methylpyridazine ring rather than the more common pyridine, pyrimidine, or pyrazine heterocycles found in related analogs, and this structural choice is explicitly claimed to confer advantageous sodium channel blocking properties in the Purdue Pharma patent family [1]. Computational predictions using the Similarity Ensemble Approach (SEA) further suggest that this compound may engage SCN9A (NaV1.7) and SCN5A (NaV5), consistent with the pain‑targeted profile claimed in the patent [2]. Accordingly, a generic switch to a pyridine or pyrimidine analog (e.g., the pyridine‑containing comparator CAS 950648‑25‑6) is highly likely to alter both the potency and the off‑target liability profile, making direct substitution scientifically unjustified without confirmatory experimental data.

Product-Specific Quantitative Evidence Guide for 4-((6-methylpyridazin-3-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide: What the Data Actually Show


NaV1.7 (SCN9A) Target Engagement Prediction: Differentiating Pyridazine from Pyridine-Containing Analogs

The compound is computationally predicted to interact with the SCN9A gene product (NaV1.7), a validated pain target, with a maximum Tanimoto coefficient of 0.74 in SEA analysis, a score that reflects the contribution of the 6-methylpyridazine moiety to the pharmacophore [1]. In contrast, the closely related pyridine‑containing analog N‑(naphthalen‑1‑ylmethyl)‑4‑(pyridin‑4‑yloxy)piperidine‑1‑carboxamide (CAS 950648‑25‑6) has no publicly available NaV1.7 prediction or experimental data in the same databases, indicating that the pyridazine ring provides a distinct and potentially critical interaction footprint that is not recapitulated by the pyridine isostere . Quantitative experimental IC₅₀ values for this compound against NaV1.7 are not publicly disclosed; therefore, this evidence is based on class‑level inference and computational prediction.

Pain Sodium Channel NaV1.7 SCN9A Computational Prediction

Physicochemical Differentiation: Lipophilicity (cLogP) of Pyridazine vs. Pyridine Analog

The target compound exhibits a calculated logP (cLogP) of approximately 3.88, as estimated by multiple predictive models [1]. The pyridine analog (CAS 950648-25-6) carries one fewer nitrogen atom in the heterocyclic ring, which is expected to increase lipophilicity relative to the pyridazine compound; however, no experimentally determined logP or logD values are publicly available for either compound. The presence of the second nitrogen in the pyridazine ring is predicted to reduce logP by approximately 0.3–0.5 log units compared to a pyridine isostere, based on established heterocyclic substituent constants, potentially improving aqueous solubility and reducing non-specific protein binding while still maintaining acceptable permeability.

Lipophilicity cLogP Drug-likeness Permeability

Patent-Disclosed Therapeutic Utility: Sodium Channel Blocker for Pain vs. Unclaimed Analogs

The compound falls within the generic Markush structure of US Patent 9,493,449, which explicitly claims substituted pyridazine-based carboxamides as blockers of one or more voltage-gated sodium channels and as treatments for pain (including neuropathic, postoperative, and inflammatory pain) [1]. The pyridine analog CAS 950648-25-6 is not included in this patent family and is instead described in the literature primarily as a potential kinase inhibitor scaffold . This patent linkage provides a clear, documented therapeutic rationale for the target compound that is absent for the pyridine analog. However, no specific IC₅₀ values for sodium channel blockade are disclosed in the patent for this exact compound, and the claim of utility rests on the patent's general disclosure rather than on compound-specific experimental data.

Pain Sodium Channel Blocker Patent NaV

Best-Fit Research and Industrial Application Scenarios for 4-((6-methylpyridazin-3-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide Based on Available Evidence


NaV1.7-Focused Pain Drug Discovery Screening

The computational prediction of SCN9A engagement and the explicit patent linkage to sodium channel-mediated pain indications [1] make this compound suitable as a starting point for NaV1.7-focused screening campaigns. Procurement is most appropriate for laboratories that plan to perform in-house electrophysiological profiling (e.g., automated patch clamp) against a panel of NaV subtypes. The compound's predicted moderate lipophilicity (cLogP ≈ 3.88) suggests acceptable solubility for standard assay conditions, though experimental solubility determination is recommended prior to high-throughput screening.

Structure-Activity Relationship (SAR) Exploration of Pyridazine Ether Series

As a representative of the 6-methylpyridazine ether subclass within the Purdue Pharma carboxamide series [2], this compound can serve as a core scaffold for systematic SAR studies. Researchers can vary the naphthylmethyl urea tail or modify the methyl substitution on the pyridazine ring to map potency and selectivity determinants. The compound's structural features—particularly the pyridazine core—provide a differentiated starting point relative to pyridine- or pyrimidine-containing analogs that are more commonly explored.

Comparative Selectivity Profiling Against NaV1.5 (Cardiac Safety)

The SEA prediction also suggests potential interaction with SCN5A (NaV1.5, Max Tc = 0.67) [3]. This dual prediction profile (NaV1.7 + NaV1.5) makes the compound a useful tool for assessing selectivity windows between therapeutically relevant NaV1.7 and the cardiac NaV1.5 isoform, which is a key safety concern in sodium channel drug development. Procurement for cardiac safety counter-screening alongside NaV1.7 potency assays is a scientifically justified use case.

In Silico Model Validation and Pharmacophore Refinement

Given the availability of a computational SEA prediction but the absence of experimental confirmation, this compound is well-positioned for use in validating and refining in silico models for NaV channel binding. Experimental data generated with this compound can be fed back into models to improve prediction accuracy for the broader pyridazine carboxamide chemical series, enhancing the compound's value beyond its own activity profile.

Quote Request

Request a Quote for 4-((6-methylpyridazin-3-yl)oxy)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.